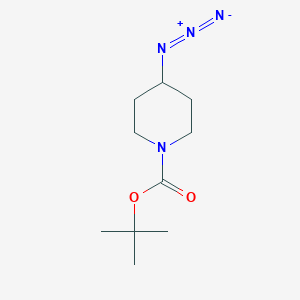

Tert-butyl 4-azidopiperidine-1-carboxylate

Description

Tert-butyl 4-azidopiperidine-1-carboxylate (CAS: 180695-80-1) is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and an azide (-N₃) substituent at the 4-position of the piperidine ring. This compound is widely used in organic synthesis, particularly in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition, CuAAC) for bioconjugation and drug discovery . Its synthesis involves nucleophilic substitution of tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate with sodium azide (NaN₃) in dimethylformamide (DMF) at 75°C, yielding the product in high purity without further purification .

Properties

IUPAC Name |

tert-butyl 4-azidopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N4O2/c1-10(2,3)16-9(15)14-6-4-8(5-7-14)12-13-11/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKZZRYWSQYJWJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80466544 | |

| Record name | tert-butyl 4-azidopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80466544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180695-80-1 | |

| Record name | 1,1-Dimethylethyl 4-azido-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=180695-80-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-butyl 4-azidopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80466544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-2-propanyl-4-azido-1-piperidinecarboylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Key Steps in Synthesis:

-

Preparation of the Piperidine Precursor : Starting materials such as tert-butyl 4-(methylsulfonyl)piperidine-1-carboxylate or tert-butyl 4-chloropiperidine-1-carboxylate are commonly used. The choice of leaving group (e.g., mesyl, tosyl, or chloro) influences reaction kinetics and yield.

-

Azidation : Treatment with sodium azide (NaN₃) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) facilitates the substitution. Elevated temperatures (70–80°C) and prolonged reaction times (12–24 hours) are typical.

-

Workup and Purification : Post-reaction, the product is extracted using ethyl acetate, washed to remove residual salts, and concentrated. High purity is often achieved without chromatography, though silica gel purification may be employed if impurities persist.

Table 1: Comparison of Synthetic Approaches

| Leaving Group | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Mesyl (MsO) | DMF | 75 | 20 | 95 |

| Chloro (Cl) | DMSO | 80 | 24 | 88 |

| Tosyl (TsO) | DMF | 70 | 18 | 92 |

Optimization of Reaction Parameters

Solvent Selection

DMF is preferred for its high polarity and ability to dissolve both NaN₃ and the piperidine precursor. However, DMSO offers marginally better thermal stability for prolonged reactions.

Temperature and Time

A balance between reaction rate and byproduct formation is critical. At 75°C, mesyl-derived precursors achieve near-quantitative conversion within 20 hours, whereas chloro analogs require higher temperatures (80°C) for comparable yields.

Industrial-Scale Production Considerations

Industrial synthesis prioritizes safety, cost-efficiency, and scalability. Key adaptations include:

-

Continuous Flow Reactors : Minimize exposure to hazardous azides and improve heat management.

-

Automated Quenching Systems : Neutralize excess NaN₃ post-reaction to mitigate explosion risks.

-

Waste Management : Azide-containing byproducts are treated with nitrous acid to degrade residual azides before disposal.

Table 2: Industrial vs. Laboratory-Scale Synthesis

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reactor Type | Batch | Continuous Flow |

| Temperature Control | Oil Bath | Jacketed Reactors |

| Yield Monitoring | TLC/NMR | In-line HPLC |

| Safety Protocols | Fume Hoods | Automated Quenching |

Analytical Characterization and Quality Control

Spectroscopic Validation

-

NMR Spectroscopy : H NMR confirms the absence of starting material (e.g., δ 3.2–3.5 ppm for piperidine protons) and presence of the azide group (no direct proton signal).

-

IR Spectroscopy : A strong absorption band at ~2100 cm verifies the azide stretch.

-

HPLC : Purity >98% is typically achieved, with retention times compared against standards.

Table 3: Representative Analytical Data

| Technique | Key Signals | Acceptance Criteria |

|---|---|---|

| H NMR | δ 1.44 (s, 9H, Boc), δ 3.30 (m, 4H, piperidine) | No impurities >5% |

| IR | 2100 cm (N) | Peak intensity >90% |

| HPLC | Retention time = 8.2 min | Purity ≥98% |

Recent Advances and Alternative Methodologies

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times to 2–4 hours while maintaining yields >90%, offering energy-efficient scalability.

Green Chemistry Approaches

-

Aqueous Media : Substituting DMF with water-THF mixtures under phase-transfer conditions shows promise, though yields remain lower (~80%).

-

Biocatalytic Routes : Enzymatic azidation using halohydrin dehalogenases is exploratory but avoids harsh reagents.

Chemical Reactions Analysis

Cycloaddition Reactions (Huisgen 1,3-Dipolar Cycloaddition)

The azido group in this compound participates in copper(I)-catalyzed cycloaddition with terminal alkynes to form 1,2,3-triazole derivatives. This reaction is a cornerstone of "click chemistry" due to its efficiency and regioselectivity.

Key Reaction Conditions and Outcomes:

| Reagent/Catalyst | Solvent | Temperature | Time | Yield | Product |

|---|---|---|---|---|---|

| CuI, DIPEA | DMF | 0°C | 5 min | 90–97% | tert-butyl-1H-1,2,3-triazole derivatives |

Mechanistic Insights :

-

The reaction proceeds via a copper(I)-acetylide intermediate, facilitating a concerted [3+2] cycloaddition.

-

Triazole formation is regioselective, favoring the 1,4-disubstituted product under these conditions .

Reduction Reactions

The azido group can be reduced to an amine under specific conditions, enabling further functionalization.

Representative Reduction Pathways:

| Reducing Agent | Catalyst/Solvent | Conditions | Product |

|---|---|---|---|

| H₂ | Pd/C, EtOH | RT, 12–24 h | tert-butyl 4-aminopiperidine-1-carboxylate |

| LiAlH₄ | THF | Reflux, 2–4 h | tert-butyl 4-aminopiperidine-1-carboxylate |

Applications :

-

The resulting amine serves as a precursor for pharmaceuticals and bioactive molecules (e.g., enzyme inhibitors) .

Nucleophilic Substitution

The azido group can act as a leaving group in nucleophilic substitution reactions, though this pathway is less common compared to cycloaddition or reduction.

Example Reaction:

| Nucleophile | Conditions | Outcome |

|---|---|---|

| Alkylamines | DMF, 60°C, 6 h | Substitution at the 4-position of the piperidine ring |

Key Considerations :

Thermal Decomposition

At elevated temperatures (>100°C), the azido group undergoes decomposition, releasing nitrogen gas and forming reactive nitrene intermediates.

Observed Products :

Comparative Reactivity of Similar Compounds

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 4-azidopiperidine-1-carboxylate is utilized in drug development due to its structural properties that allow for the synthesis of complex molecules. It serves as a precursor in the synthesis of various pharmaceutical compounds, particularly those targeting infectious diseases. For instance, derivatives synthesized from this compound have shown promising antimalarial activity when modified into triazole derivatives through click chemistry .

Bioconjugation Techniques

The azido group facilitates bioconjugation, allowing researchers to label biomolecules with fluorescent tags or other probes. This application is crucial in biological research for tracking and studying biomolecular interactions and dynamics .

Click Chemistry

This compound is a key reagent in click chemistry, specifically in the formation of stable triazole linkages through Huisgen cycloaddition reactions. This method has gained popularity due to its efficiency and reliability in synthesizing new compounds with potential biological activity .

Case Study 1: Antimalarial Drug Development

A study explored the synthesis of naphthoquinone derivatives via click chemistry using this compound as a starting material. The resulting triazole derivatives exhibited enhanced antimalarial activity against chloroquine-resistant strains of Plasmodium falciparum, demonstrating the compound's utility in developing new therapeutic agents .

Case Study 2: Bioconjugation Applications

In another study, researchers employed this compound to create bioconjugates that were used to visualize cellular processes. The azido group allowed for selective labeling of proteins, enabling detailed studies on protein interactions within living cells.

Mechanism of Action

The mechanism of action of tert-butyl 4-azidopiperidine-1-carboxylate involves its ability to undergo various chemical reactions due to the presence of the azido group. The azido group is highly reactive and can participate in cycloaddition reactions, forming stable triazole rings. These reactions are often catalyzed by copper(I) ions, which facilitate the formation of the triazole ring through a concerted mechanism.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Functional Group Variations

A. Ethyl 4-Azidopiperidine-1-Carboxylate

- Structure : Ethyl ester instead of tert-butyl ester.

- However, the ester group is more prone to hydrolysis under basic conditions.

- Applications : Used by Pfizer in histone demethylase inhibitor optimization .

B. tert-Butyl (3S)-3-Azidopyrrolidine-1-Carboxylate

- Structure : Pyrrolidine ring (5-membered) instead of piperidine (6-membered).

- Reactivity : Smaller ring size alters conformational flexibility and electronic properties, affecting reaction kinetics in click chemistry.

- Applications : Common in peptide mimetics and rigid scaffold design .

C. tert-Butyl (3s,4r)-3-(Hydroxymethyl)-4-(4-Methoxyphenyl)pyrrolidine-1-Carboxylate

- Structure : Additional hydroxymethyl and methoxyphenyl substituents.

- Reactivity : Polar functional groups enhance hydrogen-bonding interactions, making it suitable for chiral catalyst design or receptor-targeted drug candidates.

- Safety: No known hazards reported, unlike tert-butyl alcohol, which is flammable and toxic .

Reactivity and Stability

Commercial Availability and Cost

Key Research Findings

- Synthetic Utility : The Boc-protected azidopiperidine is preferred over ethyl analogs for acid-sensitive reactions due to its stability .

- Click Chemistry Efficiency : Piperidine derivatives exhibit higher azide-alkyne reaction yields compared to pyrrolidine analogs, likely due to reduced steric strain .

- Biological Relevance : Azidopiperidine derivatives are critical in proteolysis-targeting chimeras (PROTACs) and antibody-drug conjugates (ADCs) .

Biological Activity

Tert-butyl 4-azidopiperidine-1-carboxylate is a compound of significant interest in medicinal chemistry and biochemistry due to its unique structural features and biological properties. The azido group in its structure imparts distinct reactivity, making it a valuable intermediate for various chemical transformations and potential therapeutic applications.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Chemical Formula : CHNO

- CAS Number : 180695-80-1

This compound features a piperidine ring substituted with a tert-butyl group and an azido group at the 4-position, along with a carboxylate moiety. The presence of the azido group allows for various chemical reactions, including nucleophilic substitutions and cycloaddition reactions, particularly the Huisgen 1,3-dipolar cycloaddition, which can lead to the formation of triazole derivatives.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The azido group can undergo reduction to form amine derivatives, which may enhance its interaction with biological macromolecules such as proteins and nucleic acids.

Key Mechanisms:

- Nucleophilic Substitution : The azido group can participate in nucleophilic substitutions, facilitating the formation of new compounds that may exhibit biological activity.

- Cycloaddition Reactions : The azido group is reactive under mild conditions, allowing for cycloaddition reactions that can yield biologically relevant triazole compounds.

Biological Activity

Research has indicated that this compound exhibits promising biological activities, particularly in the context of enzyme inhibition and antimicrobial properties.

Enzyme Inhibition

Studies have shown that compounds similar to this compound can act as inhibitors for enzymes involved in bacterial cell wall synthesis. For instance, it has been suggested that related piperidine derivatives could inhibit Dihydrodipicolinate Synthase (DHDPS), an essential enzyme in the biosynthesis of lysine in bacteria. Inhibition of DHDPS has been linked to antibacterial activity against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has been explored through various studies. For example, derivatives containing similar structural motifs have demonstrated significant inhibitory concentrations (IC50 values) against pathogenic bacteria. In particular, some studies report IC50 values in the range of micromolar concentrations against Mycobacterium tuberculosis .

Case Studies

Case Study 1: DHDPS Inhibition

A study focused on the design and synthesis of DHDPS inhibitors highlighted the role of piperidine derivatives in inhibiting bacterial growth. The research found that modifications to the piperidine ring could enhance binding affinity and potency against DHDPS .

Case Study 2: Antimicrobial Potency

Another investigation into piperidine derivatives noted their efficacy against Mycobacterium tuberculosis. Compounds structurally related to this compound were shown to achieve nearly complete sterilization in combination therapies within two weeks of treatment .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | Notable Features |

|---|---|---|---|

| Tert-butyl 4-aminopiperidine-1-carboxylate | Structure | Moderate enzyme inhibition | Contains an amino group |

| Tert-butyl 4-hydroxypiperidine-1-carboxylate | Structure | Low antimicrobial activity | Hydroxyl group present |

| Tert-butyl 4-bromopiperidine-1-carboxylate | Structure | Significant enzyme inhibition | Bromine enhances reactivity |

Q & A

Q. What are the standard synthetic protocols for preparing tert-butyl 4-azidopiperidine-1-carboxylate?

The compound is synthesized via nucleophilic substitution using tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate and sodium azide (NaN₃) in dimethylformamide (DMF) at 75°C for 20 hours. The reaction is typically conducted under air, followed by extraction with ethyl acetate, washing, drying, and concentration. This method yields the product quantitatively without further purification .

Q. What purification methods are recommended for this compound?

Due to its reported high purity post-synthesis, column chromatography or recrystallization may not be necessary. However, if impurities arise (e.g., unreacted starting materials), silica gel chromatography using ethyl acetate/hexane gradients is advised. Confirm purity via NMR or HPLC .

Q. What safety precautions are critical during handling?

- Wear nitrile gloves, protective eyewear, and lab coats to avoid skin/eye contact.

- Conduct reactions in a fume hood to mitigate inhalation risks.

- Store azide-containing waste separately and dispose via certified hazardous waste services to prevent environmental contamination .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield or reduce hazards?

- Solvent alternatives : Replace DMF with acetonitrile to reduce toxicity while maintaining polarity for NaN₃ solubility.

- Temperature modulation : Test shorter reaction times (e.g., 12–16 hours) at 75°C to minimize thermal decomposition.

- Catalysis : Explore phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates .

Q. What stability considerations apply to long-term storage?

The compound is stable under inert conditions (argon, −20°C) but degrades in the presence of strong oxidizers or moisture. Store in amber glass vials with desiccants (e.g., molecular sieves). Monitor for azide decomposition (e.g., gas evolution) using FT-IR to detect N₃⁻ loss .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., NMR shifts)?

- Cross-validation : Compare experimental NMR (¹H/¹³C) with computational predictions (DFT calculations, CHEMDRAW simulations).

- Isotopic labeling : Use ¹⁵N-labeled NaN₃ to track azide incorporation and confirm structural integrity.

- Repeat synthesis : Ensure reaction conditions (e.g., solvent purity, anhydrous MgSO₄ for drying) are consistent to rule out procedural variability .

Q. What methodologies mitigate risks associated with the azide functional group?

- Small-scale reactions : Limit batch sizes to <1 g to reduce explosion risks.

- Shielding : Use blast shields or remote-controlled reactors for high-temperature steps.

- Alternative reagents : Test non-azide routes (e.g., Staudinger reactions) if safety concerns dominate. Document near-miss incidents to refine protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.